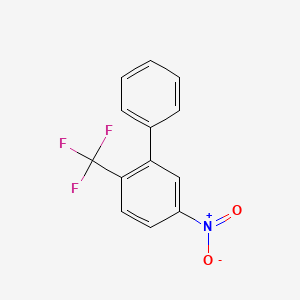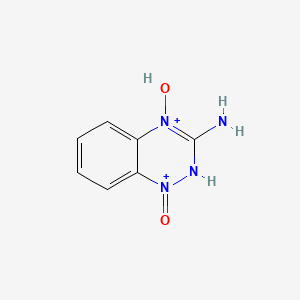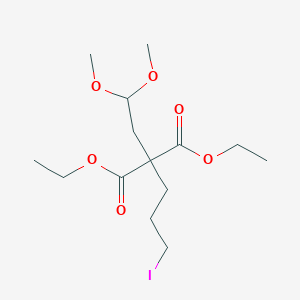
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and L-alanine.
Formation of Schiff Base: The aldehyde group of 3-fluoro-5-hydroxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-fluoro-5-hydroxyphenyl)propylamine.
Substitution: Formation of 3-methoxy-5-hydroxyphenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3-methyl-5-hydroxyphenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
SMVXELKDUVBXNV-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


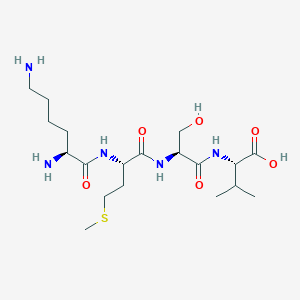
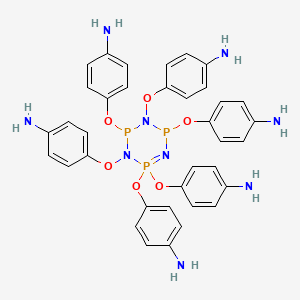
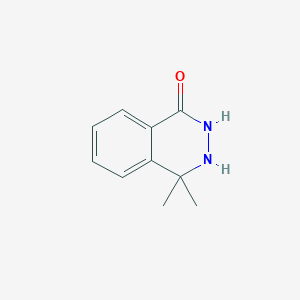
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)


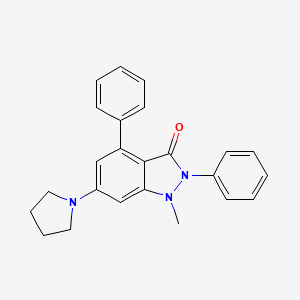
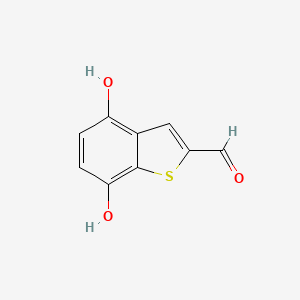

![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

